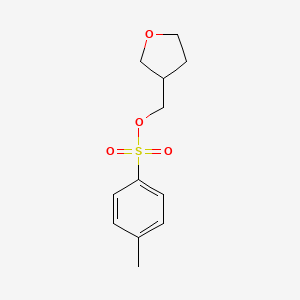
对甲苯磺酸四氢呋喃-3-基甲酯
描述
Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester (TSFTE) is an ester of toluene-4-sulfonic acid and tetrahydrofuran-3-ylmethyl alcohol. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. TSFTE is widely used in the synthesis of organic compounds, as well as in the production of pharmaceuticals, dyes, and fragrances. It is also used in the production of polymers and in the manufacture of other chemicals.
科学研究应用
脂肪酸的荧光标记
该化合物已被用作新型荧光标记试剂,特别适用于生物样品中游离脂肪酸的灵敏测定。它在标记从 C5 到 C30 的脂肪酸方面显示出功效。 标记的脂肪酸可以通过高效液相色谱与荧光检测有效地分析 .
分析化学
在分析化学领域,该化合物用作衍生化试剂,可增强对自然荧光低的分析物的检测和定量。 这种应用对于需要高灵敏度的痕量分析至关重要 .
生物学研究
该化合物在脂肪酸标记中的作用对于生物学研究具有重要意义,因为脂肪酸是生物膜的重要结构元素,在各种生理功能中起着重要作用 .
食品和营养科学
鉴于其标记脂肪酸的能力,该化合物可用于食品科学分析食品中脂肪酸含量,这对营养分析和食品质量控制至关重要 .
药物研究
在药物研究中,该化合物可用于研究脂肪酸及其衍生物的代谢,这与开发针对脂肪酸相关代谢途径的药物有关 .
环境测试
属性
IUPAC Name |
oxolan-3-ylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-9-11-6-7-15-8-11/h2-5,11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBVZUYOFJWGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15833-63-3 | |
| Record name | 3-Furanmethanol, tetrahydro-, 3-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15833-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Q & A
Q1: What is the significance of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester in pharmaceutical chemistry?
A1: Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester, also known as {(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate, is a crucial intermediate in the synthesis of Posaconazole [, ]. Posaconazole is a triazole antifungal medication used to treat serious fungal infections, particularly in individuals with weakened immune systems []. This highlights the compound's importance in medicinal chemistry and drug development.
Q2: Are there any known genotoxic concerns associated with Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester?
A2: Research indicates that Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester is classified as a genotoxic impurity in Posaconazole []. Genotoxic impurities are substances that can potentially damage DNA, leading to mutations and potentially increasing the risk of cancer. This classification underscores the need for rigorous quality control during Posaconazole manufacturing to ensure these impurities are kept below acceptable limits.
Q3: How is the presence of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester controlled during Posaconazole production?
A3: A highly sensitive and specific method employing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has been developed and validated to detect Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester in Posaconazole []. This method allows for the accurate quantification of this genotoxic impurity, ensuring its levels remain within the stringent limits set by regulatory agencies like the FDA.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


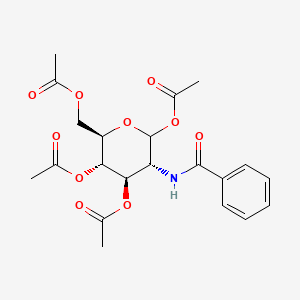
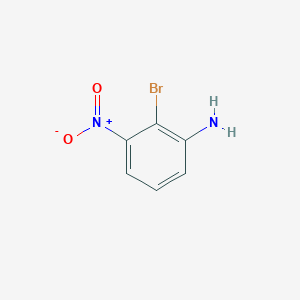
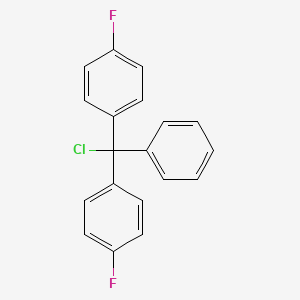

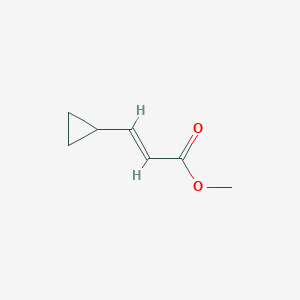
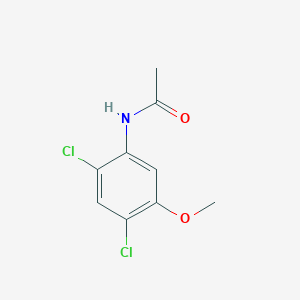
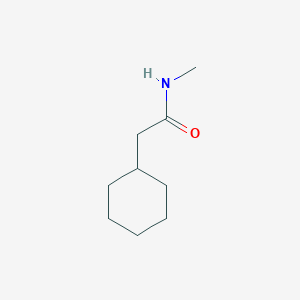
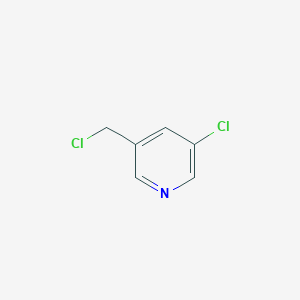

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)


